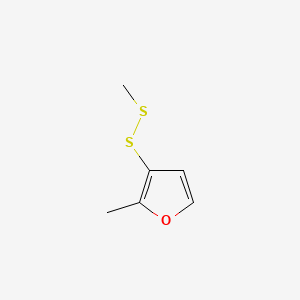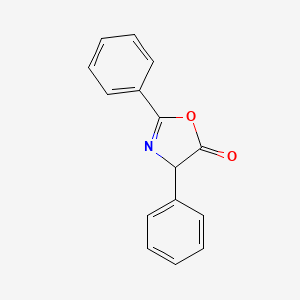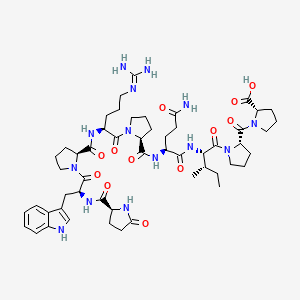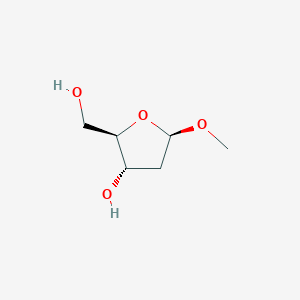
Disulfure de méthyle 2-méthyl-3-furyle
Vue d'ensemble
Description
“Methyl 2-methyl-3-furyl disulfide” is a sulfur-containing heterocyclic flavor compound . It is reported to occur in freshly roasted in-shell peanuts . It has a roast meat odor .
Synthesis Analysis
A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . All of these compounds have special aroma characteristics and low aroma thresholds .
Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-3-furyl disulfide” is C6H8OS2 . The average mass is 226.315 Da and the monoisotopic mass is 226.012222 Da .
Chemical Reactions Analysis
“Methyl 2-methyl-3-furyl disulfide” is used in the synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives . These derivatives were found to have antimicrobial activity against different foodborne bacterial or fungal strains .
Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-furyl disulfide” is a clear yellow liquid . It has a refractive index of n20/D 1.5600 (lit.) and a density of 1.163 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Amélioration de la saveur des produits alimentaires
Disulfure de méthyle 2-méthyl-3-furyle: est largement utilisé dans l'industrie alimentaire comme agent aromatisant en raison de ses propriétés organoleptiques caractéristiques de la viande et des légumes . Il confère une note soufrée distinctive qui peut rehausser le profil gustatif de divers produits alimentaires, en particulier les plats à base de viande et de légumes.
Composé aromatique dans les boissons
Ce composé est naturellement présent dans le bœuf cuit et le thé, contribuant à leurs profils aromatiques . Son inclusion dans les boissons peut imiter ces arômes naturels, ajoutant de la profondeur et de la complexité à la saveur des thés et autres boissons chaudes.
Ingrédients de saveur de qualité alimentaire
En tant qu'ingrédient de saveur de qualité alimentaire, le This compound est inclus dans la bibliothèque de saveurs Sigma-Aldrich, ce qui indique sa conformité réglementaire et sa pertinence pour une utilisation dans les applications alimentaires . Cela souligne son importance dans la création d'expériences gustatives authentiques et diversifiées dans les préparations culinaires.
Propriétés anticancéreuses
Des études scientifiques récentes ont montré que ce composé possède des propriétés anticancéreuses. Il a été rapporté qu'il induit une rupture de l'ADN dans les cellules de leucémie humaine Jurkat, conduisant à l'apoptose . Cela suggère des applications thérapeutiques potentielles dans le traitement ou la prévention de certains types de cancer.
Activité antibactérienne
This compound: a démontré une activité antibactérienne, en particulier contre Hafnia alvei, en inhibant la formation de biofilm et l'expression des gènes de détection de quorum . Cette propriété pourrait être exploitée dans le développement de nouveaux agents antibactériens ou conservateurs.
Synthèse de nouveaux dérivés d'épices
Le composé sert d'intermédiaire important dans la synthèse de nouveaux dérivés d'épices présentant une activité antimicrobienne accrue . En le couplant à des fragments fonctionnels, il peut conduire à la création de nouvelles épices qui contribuent à la sécurité alimentaire et à la conservation.
Sécurité et efficacité dans l'alimentation animale
Il est également évalué pour sa sécurité et son efficacité lorsqu'il est utilisé comme arôme pour toutes les espèces et catégories d'animaux . Cette évaluation garantit que le composé, lorsqu'il est utilisé dans l'alimentation animale, est sans danger pour les espèces cibles, les consommateurs et l'environnement.
Contribution aux systèmes modèles de viande
Dans les systèmes modèles de viande, le This compound est identifié comme l'un des composés aromatiques soufrés qui contribuent aux saveurs caractéristiques développées pendant la cuisson . Cette application est cruciale pour l'industrie de la transformation de la viande afin de reproduire les saveurs souhaitées dans ses produits.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-methyl-3-furyl disulfide is a sulfur-containing heterocyclic flavor compound
Mode of Action
The interaction of Methyl 2-methyl-3-furyl disulfide with its targets is driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces . This interaction is observed as a spontaneous reaction with a binding ratio of 1:1 .
Biochemical Pathways
It’s known that the compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der waals forces , which could influence various biochemical pathways.
Result of Action
It’s known that the compound has a sulfurous type odor and flavor , indicating its potential impact on sensory perception.
Analyse Biochimique
Biochemical Properties
Methyl 2-methyl-3-furyl disulfide plays a significant role in biochemical reactions, particularly in the context of flavor chemistry. It interacts with various enzymes and proteins, influencing the aroma profile of food products. For instance, it has been studied for its interaction with the protein kafirin in soy sauce flavor Baijiu, where it alters the aroma profile through complex binding mechanisms . Additionally, Methyl 2-methyl-3-furyl disulfide has been shown to reduce the perceived saltiness in food products by interacting with aroma-active compounds from yeast extracts .
Cellular Effects
Methyl 2-methyl-3-furyl disulfide affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. For example, studies have shown that this compound can modulate sensory responses in food products, which may involve changes in cellular metabolism and gene expression
Molecular Mechanism
At the molecular level, Methyl 2-methyl-3-furyl disulfide exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins and other biomolecules . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, its interaction with the protein kafirin in Baijiu highlights its role in altering the aroma profile through binding mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-methyl-3-furyl disulfide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function are still being explored
Dosage Effects in Animal Models
The effects of Methyl 2-methyl-3-furyl disulfide vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing flavor profiles in food products. At high doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, and exceeding these thresholds can lead to toxicity . It is crucial to determine the appropriate dosage to avoid adverse effects in animal models.
Metabolic Pathways
Methyl 2-methyl-3-furyl disulfide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Methyl 2-methyl-3-furyl disulfide is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining its bioavailability and overall impact on cellular function.
Subcellular Localization
Methyl 2-methyl-3-furyl disulfide’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
2-methyl-3-(methyldisulfanyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUTWBWLFKSTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047704 | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; roast meat aroma | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
213.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.208 | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
65505-17-1 | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(methyldithio)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-METHYL-3-FURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1VSC778G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methyl 2-methyl-3-furyl disulfide formed in food?
A1: This compound is primarily formed as a product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking. Specifically, it arises from the interaction of sulfur-containing amino acids, like cysteine and methionine, with reducing sugars. [, , ]
Q2: What is the role of Methyl 2-methyl-3-furyl disulfide in food aroma?
A2: Research suggests this compound plays a significant role in the overall aroma profile of certain foods. For example, in cooked ham, it has been identified as one of the key odorants contributing to its characteristic aroma, exhibiting a low detection threshold. [, ] Similarly, in roasted peanuts, it significantly contributes to the fresh roasted aroma, particularly its meaty and roasted notes. []
Q3: Can you elaborate on the analytical techniques used to identify and quantify Methyl 2-methyl-3-furyl disulfide in food?
A3: Several techniques are employed to study this compound. These include:
- Solid-Phase Micro-Extraction coupled with Gas Chromatography and Mass Spectrometry (SPME-GC-MS): This technique allows for the extraction and identification of volatile compounds, including Methyl 2-methyl-3-furyl disulfide, from complex food matrices. [, ]
- Headspace-Solid Phase Micro-Extraction coupled with Gas Chromatography and Pulsed Flame Photometric Detection (HS-SPME-GC-PFPD): This method provides enhanced sensitivity for detecting sulfur-containing compounds like Methyl 2-methyl-3-furyl disulfide. []
- Aroma Extract Dilution Analysis (AEDA): This sensory-based technique helps determine the flavor dilution (FD) factor of aroma compounds, indicating their potency and contribution to the overall aroma profile. [, , ]
Q4: Beyond its role in food aroma, has any other biological activity been reported for Methyl 2-methyl-3-furyl disulfide?
A4: Yes, studies have investigated its potential effects on bacterial quorum sensing, a communication system bacteria use to coordinate their behavior. Research suggests that Methyl 2-methyl-3-furyl disulfide, along with another sulfide flavor compound Diallyl disulfide, can inhibit quorum sensing in Hafnia alvei, a bacterium found in food and the human gut. This inhibition can affect bacterial swarming ability and biofilm formation, which are important for bacterial survival and pathogenesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)










